molecular formula C7H5Cl2FO2S B1457605 2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride CAS No. 1706430-38-7

2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride

Cat. No. B1457605
M. Wt: 243.08 g/mol
InChI Key: BPQQDLIWZMXCES-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl2FO2S . It has a molecular weight of 243.08 g/mol.


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride consists of a benzene ring substituted with chlorine, fluorine, and a methyl group. Additionally, it has a sulfonyl chloride group attached to the benzene ring .

Scientific Research Applications

Novel Synthesis Techniques

A study by Xiao-hua Du et al. (2005) describes a novel synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which serves as a key intermediate in the preparation of certain pesticides. This research demonstrates the utility of the compound in synthesizing other complex molecules, highlighting an approach to achieve high yields through alternative synthetic routes when traditional materials are expensive or challenging to prepare (Xiao-hua Du et al., 2005).

Synthetic Utility in Organic Chemistry

The synthesis of isomeric fluoronitrobenzenesulfonyl chlorides, as reported by Sergey Zhersh et al. (2010), showcases the preparation of previously unknown compounds from difluoronitrobenzenes. This work provides an example of the synthetic utility of related sulfonyl chlorides in organic chemistry, emphasizing their role in regioselective reactions and further functionalization (Sergey Zhersh et al., 2010).

Development of Efficient Synthetic Routes

Research by Su Wei-ke (2008) on the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride illustrates the development of efficient synthetic routes with high yield and low cost. This work underscores the importance of optimizing synthetic methods to enhance the availability of complex molecules for further applications (Su Wei-ke, 2008).

Atom Transfer Radical Polymerization

A study by P. Gurr et al. (2005) explores the use of p-toluenesulfonyl chloride in atom transfer radical polymerization (ATRP), highlighting its low efficiency as an initiator but also pointing to the potential of similar sulfonyl chlorides in polymer chemistry. This research indicates the broader implications of sulfonyl chlorides in initiating polymerization reactions, contributing to the development of new polymeric materials (P. Gurr et al., 2005).

Fluoroalkylsulfonyl Chlorides in Organic Synthesis

Xiaojun Tang and W. R. Dolbier (2015) report on the use of fluoroalkylsulfonyl chlorides, including compounds related to 2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride, in atom transfer radical addition (ATRA) reactions. This study demonstrates their role in adding fluoroalkyl groups to unsaturated carbonyl compounds, illustrating the versatility of sulfonyl chlorides in facilitating diverse organic transformations (Xiaojun Tang & W. R. Dolbier, 2015).

properties

IUPAC Name

2-chloro-6-fluoro-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c1-4-2-3-5(10)7(6(4)8)13(9,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQQDLIWZMXCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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